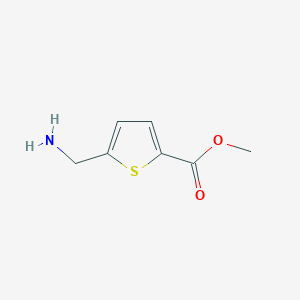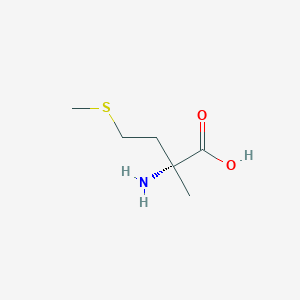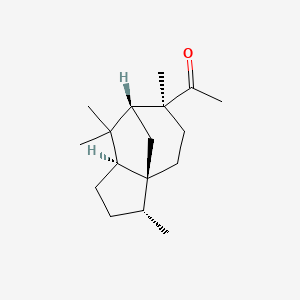
2-Iodo-4,5-dimethoxybenzaldehyde
Descripción general
Descripción
2-Iodo-4,5-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H9IO3 . It has a molecular weight of 292.07 . The IUPAC name for this compound is 2-iodo-4,5-dimethoxybenzaldehyde .
Synthesis Analysis
The synthesis of 2-Iodo-4,5-dimethoxybenzaldehyde can be achieved by dissolving the appropriate benzaldehyde in acetonitrile and adding N-iodosuccinimide. Trifluoroacetic acid is then added dropwise and the reaction mixture is heated under reflux for 6 hours .Molecular Structure Analysis
The molecular structure of 2-Iodo-4,5-dimethoxybenzaldehyde consists of an iodine atom and two methoxy groups attached to a benzene ring, with an aldehyde group also attached to the ring .Physical And Chemical Properties Analysis
2-Iodo-4,5-dimethoxybenzaldehyde has a density of 1.7±0.1 g/cm^3, a boiling point of 357.3±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 59.3±0.3 cm^3, a polar surface area of 36 Å^2, and a molar volume of 171.2±3.0 cm^3 .Aplicaciones Científicas De Investigación
Synthesis Applications
Isochroman Analogue Synthesis : A study outlined the synthesis of a racemic isochroman analogue from 2,4-dimethoxybenzaldehyde, demonstrating a multi-step process including the use of Suzuki methodology (Koning, Michael, & Otterlo, 1999).
BODIPY Dye Synthesis : Research on unsymmetrically 2,5-disubstituted BODIPY dyes from 2-substituted derivatives (iodo, ethynylaryl) using Knoevenagel condensation reaction highlights a pathway for synthesizing diverse dyes (Niu, Ulrich, Retailleau, & Ziessel, 2011).
Synthesis of 3-Chlorojuglones : A novel approach for preparing 4-chloro-2,5-dimethoxybenzaldehyde and its conversion to chloro-naphthoquinone derivatives via a Diels-Alder reaction was reported, showcasing a potential synthetic route for juglone compounds (Bloomer & Gazzillo, 1989).
Structural and Electronic Properties
Electrostatic Potential Studies : A comprehensive study on the structural and electronic properties of 2,3-dimethoxybenzaldehyde and its derivatives, including bromine-substituted variants, emphasized their linear and nonlinear optical responses, potentially relevant for NLO materials (Aguiar et al., 2022).
Charge Density and π-Delocalization : Investigation into the charge density and π-delocalization in 2,5-dimethoxybenzaldehyde thiosemicarbazone revealed insights into its molecular structure and electronic characteristics, using experimental and theoretical methods (Farrugia & Khalaji, 2011).
Chemical Reactions and Kinetics
Cannizzaro Reaction Study : Kinetic analysis of the cross Cannizzaro reaction involving 2,4-dimethoxybenzaldehyde provided insights into the reaction mechanisms and pathways, which is significant for understanding complex organic reactions (Bikbaeva, Kislina, & Vinnik, 1975).
Regioselective Alkylation : Research demonstrated a novel synthesis route involving the regioselective replacement of methoxy groups in 3,4,5-trimethoxybenzaldehyde, contributing to the development of methods for synthesizing substituted benzaldehydes (Azzena, Cossu, Denurra, Melloni, & Piroddi, 1990).
Safety and Hazards
The safety data sheet for 2-Iodo-4,5-dimethoxybenzaldehyde indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
Mecanismo De Acción
Mode of Action
The mode of action of 2-Iodo-4,5-dimethoxybenzaldehyde is also not well-studied. As a benzaldehyde derivative, it may share some of the properties of its parent compound. Benzaldehyde is known to undergo nucleophilic substitution reactions at the benzylic position . The iodine atom in 2-Iodo-4,5-dimethoxybenzaldehyde could potentially enhance the reactivity of the compound, allowing it to interact with its targets in a unique manner .
Biochemical Pathways
Given the lack of specific information, it is difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Propiedades
IUPAC Name |
2-iodo-4,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKQIKMTTNYPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451880 | |
| Record name | 2-Iodo-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61203-53-0 | |
| Record name | 2-Iodo-4,5-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61203-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(2,6-dimethylphenyl)amine](/img/structure/B1624810.png)
![1-(Pyridin-2-YL)-6,7,8,9-tetrahydro-5H-cyclohepta[C]pyridine](/img/structure/B1624811.png)

![N7-Methyl-N2,N7-diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624815.png)
![8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol](/img/structure/B1624817.png)


